3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-12-10(13)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPFRQNWBMZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride Intermediate
The synthesis begins with the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a pivotal intermediate. A cinnamic acid derivative (e.g., 3-methoxycinnamic acid) undergoes cyclization and chlorination in the presence of thionyl chloride (SOCl₂) and DMAP. This step replaces traditional pyridine-based systems, which suffered from low yields and scalability issues.
Reaction Conditions:
The DMAP-thionyl chloride system enhances reaction efficiency by facilitating rapid cyclization and chlorination. After completion, the mixture is extracted with ethyl acetate to remove DMAP residues, yielding the carbonyl chloride intermediate with a mass spectroscopy (MS) confirmation at m/z 260 (M⁺).
Amidation of the Carbonyl Chloride Intermediate
The intermediate is subsequently reacted with methylamine to form the target carboxamide. This step avoids expensive coupling agents like N,N'-carbonyldiimidazole, instead utilizing a direct nucleophilic acyl substitution mechanism.
Procedure:
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Base: Pyridine or triethylamine to neutralize HCl byproducts.
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Stoichiometry: 1:1 molar ratio of carbonyl chloride to methylamine.
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Workup: Aqueous extraction followed by recrystallization in acetone or isopropanol.
The reaction proceeds at 45–60°C for 2–4 hours, achieving yields exceeding 85% after purification.
Optimization Strategies and Industrial Scalability
Solvent and Temperature Optimization
Key Findings:
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Heptane facilitates efficient DMAP-catalyzed cyclization due to its non-polar nature and high boiling point.
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THF and acetonitrile are optimal for amidation, balancing reactivity and solubility.
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Isopropanol is critical for final recrystallization, removing colored impurities via azeotropic distillation.
Purification and Analytical Validation
Recrystallization Protocols
Crude this compound is purified through sequential solvent systems:
Analytical Data:
Comparative Analysis of Synthetic Routes
Alternative Methodologies
While the DMAP-thionyl chloride route is predominant, historical methods include:
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Coupling Reagent-Based Synthesis: Employing N,N'-carbonyldiimidazole, which increases costs.
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Bromination-Alkylation Pathways: Involving N-(bromoalkyl) intermediates, which introduce additional purification steps.
Industrial Applications and Process Economics
The DMAP-thionyl chloride method reduces raw material costs by 40% compared to coupling reagent-based routes. A typical batch process for 1 kg of final product requires:
| Component | Quantity | Cost (%) |
|---|---|---|
| 3-Methoxycinnamic Acid | 320 g | 25 |
| DMAP | 219.5 g | 15 |
| Thionyl Chloride | 5 equivalents | 20 |
| Solvents | 8 L | 30 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The bioactivity and physicochemical properties of benzo[b]thiophene-2-carboxamides are highly dependent on substituent variations. Key analogues and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Solubility : The introduction of polar groups (e.g., methoxyethyl in ) improves aqueous solubility compared to the lipophilic N-methyl or aryl substituents.
- Crystallinity: The quinuclidinyl derivative forms multiple solvates (e.g., monohydrate, isobutanol solvate), impacting its pharmaceutical formulation .
- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) enhance stability and binding affinity to targets like enzymes or receptors .
Antimicrobial Activity
- 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) : Exhibits potent activity against Gram-positive bacteria (S. aureus, MIC ≤ 1 µg/mL), attributed to the nitrothiazole group's electron-deficient nature, which may disrupt bacterial cell wall synthesis .
- Thiophene-2-carboxamide Derivatives: 3-Amino derivatives (e.g., 7a-c) show superior antibacterial activity (40–87% inhibition) compared to N-methyl or hydroxy analogues, highlighting the role of amino groups in target interaction .
Antioxidant Activity
- 3-Amino Thiophene-2-carboxamides: Compound 7a demonstrates 62% ABTS radical scavenging activity, comparable to ascorbic acid (88%), due to the free amino group’s ability to donate electrons . In contrast, N-methyl derivatives (e.g., the main compound) lack significant antioxidant capacity.
Biological Activity
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H8ClNOS. Its structure features a chloro group and a carboxamide functional group attached to a benzothiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | 299929-76-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzothiophene derivatives, including this compound. The findings indicated that modifications to the benzothiophene scaffold significantly impacted anticancer activity, with certain derivatives exhibiting IC50 values in the nanomolar range against specific cancer cell lines .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in cell growth and division. Studies have suggested involvement in signaling pathways related to apoptosis and cell cycle regulation.
Comparative Analysis
When compared to similar compounds, such as other benzothiophene derivatives, this compound shows unique biological profiles. The following table summarizes key differences:
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Yes | Yes | Effective against multiple strains |
| 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide | Moderate | Moderate | Higher selectivity for specific targets |
| 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide | Yes | Low | Less potent than target compound |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Ongoing studies are focusing on:
- In vivo toxicity assessments to evaluate safety profiles.
- Optimization of chemical derivatives to enhance efficacy and selectivity.
- Exploration of combination therapies with existing anticancer drugs to improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
